molecular formula C12H23BrO5 B14431510 2-(Bromomethyl)-2-methyl-1,4,7,10,13-pentaoxacyclopentadecane CAS No. 78827-95-9

2-(Bromomethyl)-2-methyl-1,4,7,10,13-pentaoxacyclopentadecane

Cat. No.: B14431510
CAS No.: 78827-95-9
M. Wt: 327.21 g/mol
InChI Key: MOOVTLCBICZECQ-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-2-methyl-1,4,7,10,13-pentaoxacyclopentadecane is a synthetic organic compound characterized by its unique structure, which includes a bromomethyl group attached to a pentaoxacyclopentadecane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-2-methyl-1,4,7,10,13-pentaoxacyclopentadecane typically involves the bromomethylation of a precursor compound. One common method includes the reaction of a suitable alcohol with hydrobromic acid and formaldehyde under acidic conditions. This reaction results in the formation of the bromomethyl group on the pentaoxacyclopentadecane ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-2-methyl-1,4,7,10,13-pentaoxacyclopentadecane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation can produce a variety of oxygenated compounds .

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-2-methyl-1,4,7,10,13-pentaoxacyclopentadecane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing the compound to participate in various substitution and addition reactions. These reactions can modify the structure and function of target molecules, making the compound useful in synthetic and analytical applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Bromomethyl)-2-methyl-1,4,7,10,13-pentaoxacyclopentadecane is unique due to its pentaoxacyclopentadecane ring structure, which imparts specific chemical properties and reactivity. This distinguishes it from other bromomethyl compounds, which may have different ring systems or functional groups .

Properties

CAS No.

78827-95-9

Molecular Formula

C12H23BrO5

Molecular Weight

327.21 g/mol

IUPAC Name

2-(bromomethyl)-2-methyl-1,4,7,10,13-pentaoxacyclopentadecane

InChI

InChI=1S/C12H23BrO5/c1-12(10-13)11-17-7-6-15-3-2-14-4-5-16-8-9-18-12/h2-11H2,1H3

InChI Key

MOOVTLCBICZECQ-UHFFFAOYSA-N

Canonical SMILES

CC1(COCCOCCOCCOCCO1)CBr

Origin of Product

United States

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